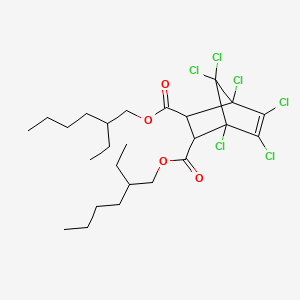
2,5-Dibromo-3-fluoro-4-hexylthiophene
Vue d'ensemble
Description
2,5-Dibromo-3-fluoro-4-hexylthiophene is a chemical compound that belongs to the class of halogenated thiophenes It is characterized by the presence of bromine and fluorine atoms attached to a thiophene ring, along with a hexyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibromo-3-fluoro-4-hexylthiophene typically involves the bromination of 3-fluoro-4-hexylthiophene. One common method uses N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The process involves the addition of NBS to a solution of 3-fluoro-4-hexylthiophene, followed by stirring until the reaction is complete .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dibromo-3-fluoro-4-hexylthiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: It can participate in coupling reactions to form larger conjugated systems, which are useful in organic electronics.
Common Reagents and Conditions
Substitution Reactions: Common reagents include organometallic compounds such as Grignard reagents or organolithium reagents.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Stille coupling, are commonly used.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atoms.
Coupling Reactions: Products include larger conjugated polymers or oligomers, which have applications in organic electronics.
Applications De Recherche Scientifique
2,5-Dibromo-3-fluoro-4-hexylthiophene has several scientific research applications, including:
Organic Electronics: It is used as a monomer in the synthesis of conjugated polymers for organic electronic devices such as organic photovoltaics and organic light-emitting diodes.
Photocatalysis: It can be used in the synthesis of photocatalytic materials for environmental and energy applications.
Material Science: Its unique electronic properties make it a valuable component in the development of new materials with specific electronic characteristics.
Mécanisme D'action
The mechanism of action of 2,5-Dibromo-3-fluoro-4-hexylthiophene in its applications is primarily related to its electronic properties. The presence of bromine and fluorine atoms, along with the conjugated thiophene ring, allows for efficient charge transport and light absorption. These properties are crucial for its performance in organic electronic devices and photocatalytic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dibromo-3-hexylthiophene: Similar in structure but lacks the fluorine atom, which affects its electronic properties.
2,5-Dibromothiophene: Lacks both the hexyl side chain and the fluorine atom, resulting in different electronic characteristics.
Uniqueness
2,5-Dibromo-3-fluoro-4-hexylthiophene is unique due to the combined presence of bromine, fluorine, and a hexyl side chain. This combination imparts specific electronic properties that are advantageous for applications in organic electronics and photocatalysis.
Propriétés
IUPAC Name |
2,5-dibromo-3-fluoro-4-hexylthiophene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Br2FS/c1-2-3-4-5-6-7-8(13)10(12)14-9(7)11/h2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWZOWPUNHHHFNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=C(SC(=C1F)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Br2FS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00786357 | |
| Record name | 2,5-Dibromo-3-fluoro-4-hexylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00786357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
488127-61-3 | |
| Record name | 2,5-Dibromo-3-fluoro-4-hexylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00786357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Tris[4-(diethylamino)phenyl]methane](/img/structure/B3268573.png)
![2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3268575.png)


![7-chloro-1-methyl-1H-benzo[d]imidazole](/img/structure/B3268589.png)
